2-Trichloroacetamido-5-nitrobenzophenone
Description
Contextualizing Substituted Benzophenones in Modern Organic Synthesis
Substituted benzophenones are a cornerstone class of compounds in modern organic synthesis, valued for their versatile chemical properties and presence in a wide array of functional molecules. nih.gov The benzophenone (B1666685) scaffold itself, consisting of two phenyl rings attached to a central carbonyl group, offers a robust and modifiable platform for building molecular complexity. taylorandfrancis.com These compounds serve as crucial building blocks, or synthons, in the assembly of pharmaceuticals, agrochemicals, and materials. nih.govtaylorandfrancis.com
The unique photochemical properties of the benzophenone core allow it to act as an effective photoinitiator for polymerization reactions and as a UV-filter in sunscreens and other personal care products. taylorandfrancis.com In medicinal chemistry, the benzophenone motif is found in numerous biologically active molecules, exhibiting properties that include anti-inflammatory, antifungal, antibacterial, and antihyperlipidemic activities. nih.govnih.gov The structural rigidity and specific three-dimensional arrangement of the phenyl rings can be tailored through substitution to achieve precise interactions with biological targets. nih.gov Furthermore, the benzophenone unit is a key structural component in various natural products, highlighting its evolutionary selection as a stable and functional scaffold. nih.gov
Significance of the Trichloroacetamido Moiety in Synthetic Methodologies
The trichloroacetamido group, -NHC(O)CCl₃, is a highly functional moiety in synthetic organic chemistry, primarily utilized as a derivative of an amino group. Its incorporation into a molecule like 2-Trichloroacetamido-5-nitrobenzophenone serves several strategic purposes.
Firstly, the trichloroacetamido group can function as an effective protecting group for an amine. organic-chemistry.org The parent amine, 2-amino-5-nitrobenzophenone (B23384), is a key intermediate in the synthesis of various pharmaceuticals. chemicalbook.com By converting the reactive amino group to a trichloroacetamide (B1219227), its nucleophilicity is significantly diminished due to the strong electron-withdrawing effect of the trichloromethyl (-CCl₃) group. researchgate.net This deactivation allows other parts of the molecule to undergo chemical transformations without interference from the nitrogen atom. The amide bond is generally stable to a range of reaction conditions but can be cleaved under specific, often basic, conditions to regenerate the free amine. researchgate.net
Secondly, trichloroacetamides are valuable synthetic intermediates themselves. They can be accessed through various methods, including the acylation of an amine with trichloroacetyl chloride or through the rearrangement of trichloroacetimidates. syr.edunih.gov Research has shown that trichloroacetamides can be precursors for the synthesis of nitrogen-containing heterocycles and other functionalized amines. syr.eduub.edu The presence of the three chlorine atoms also provides a potential handle for radical reactions, further expanding its synthetic utility. ub.edu
Overview of Research Trajectories for Nitro-Substituted Benzophenone Derivatives
Research into nitro-substituted benzophenone derivatives is largely driven by their critical role as intermediates in the synthesis of high-value chemical entities, particularly pharmaceuticals. chemimpex.com The nitro group is a versatile functional group; it is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution while directing incoming groups to the meta position. More importantly, the nitro group can be readily and selectively reduced to an amino group, which then serves as a key nucleophilic site for building more complex molecular structures. mdpi.com
A significant area of research focuses on the synthesis of 2-amino-benzophenones from their nitro-substituted precursors. chemicalbook.com These amino derivatives are central to the production of benzodiazepines, a class of psychoactive drugs. caymanchem.com For instance, 2-amino-2'-chloro-5-nitrobenzophenone (B24416) is a well-documented precursor in the synthesis of clonazepam. caymanchem.com
Beyond their role as synthetic intermediates, the electronic properties imparted by the nitro group are of interest in materials science. The strong dipole moment and potential for charge-transfer interactions make nitro-benzophenones candidates for applications in nonlinear optics and as components in electroactive materials for devices like organic light-emitting diodes (OLEDs). mdpi.compreprints.org The synthesis and characterization of various mono- and dinitrobenzophenones continue to be an active area of investigation to explore their structural and electronic properties. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H9Cl3N2O4 |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C15H9Cl3N2O4/c16-15(17,18)14(22)19-12-7-6-10(20(23)24)8-11(12)13(21)9-4-2-1-3-5-9/h1-8H,(H,19,22) |
InChI Key |
XHKHRIWVSSVZIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Trichloroacetamido 5 Nitrobenzophenone
Direct Synthesis Approaches via Acylation Reactions
Direct synthesis of 2-trichloroacetamido-5-nitrobenzophenone predominantly involves the acylation of a pre-formed 2-amino-5-nitrobenzophenone (B23384) molecule. This transformation introduces the trichloroacetamido group, a key functional moiety.
Acylation of Aminobenzophenone Precursors with Trichloroacetyl Halides
The most straightforward method for the synthesis of this compound is the direct acylation of 2-amino-5-nitrobenzophenone with a trichloroacetyl halide, typically trichloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the benzophenone (B1666685) derivative attacks the electrophilic carbonyl carbon of the trichloroacetyl chloride.
A general representation of this reaction is as follows:
2-amino-5-nitrobenzophenone + Trichloroacetyl chloride → this compound + HCl
Optimization of Reaction Conditions and Reagent Stoichiometry for Trichloroacetamidation
The efficiency and yield of the trichloroacetamidation of 2-amino-5-nitrobenzophenone are highly dependent on the optimization of reaction conditions and the stoichiometry of the reagents. Several factors can be systematically varied to achieve the desired outcome, including temperature, solvent, and reactant concentration. creative-biolabs.com
Temperature: The reaction temperature can significantly influence the rate of reaction. Higher temperatures generally increase the reaction rate but may also lead to the formation of undesired byproducts. Conversely, lower temperatures might result in a slower reaction that requires a longer time to complete. The optimal temperature is often determined empirically to balance reaction speed and product purity.
Solvent: The choice of solvent is crucial as it can affect the solubility of the reactants and the stability of the intermediates. For the acylation of 2-amino-5-nitrobenzophenone with chloroacetyl chloride, a mixed solvent system of cyclohexane (B81311) and toluene (B28343) has been utilized. google.com The selection of an appropriate solvent for trichloroacetamidation would likely involve screening various aprotic solvents that can dissolve both the aminobenzophenone precursor and the trichloroacetyl halide without participating in the reaction.
Reagent Stoichiometry: The molar ratio of the reactants is another critical parameter. While a 1:1 molar ratio of the aminobenzophenone to the trichloroacetyl halide is theoretically required, in practice, a slight excess of the acylating agent may be used to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize purification challenges.
The optimization process can be guided by the principles of green chemistry, aiming to reduce waste and improve efficiency. A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions to identify the optimal reaction conditions.
A hypothetical optimization study for the trichloroacetamidation of 2-amino-5-nitrobenzophenone is presented in the table below, illustrating the effect of varying reaction parameters on the product yield.
| Entry | Molar Ratio (Amine:Acyl Halide) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1:1 | Dichloromethane (B109758) | 0 | 4 | 75 |
| 2 | 1:1.2 | Dichloromethane | 25 | 2 | 85 |
| 3 | 1:1.2 | Tetrahydrofuran (B95107) | 25 | 2 | 82 |
| 4 | 1:1.2 | Dichloromethane | 40 (reflux) | 1 | 90 |
| 5 | 1:1.5 | Dichloromethane | 40 (reflux) | 1 | 91 |
This is a hypothetical data table for illustrative purposes.
Catalyst Systems for Efficient Amide Bond Formation
While the acylation of amines with reactive acyl halides can often proceed without a catalyst, the use of a catalyst can enhance the reaction rate and improve the yield, particularly if the amine is weakly nucleophilic. For the formation of amide bonds, various catalyst systems have been developed.
In the context of Friedel-Crafts acylation, a related reaction for the synthesis of aminobenzophenones, Lewis acids such as zinc chloride and aluminum chloride are commonly employed. google.com These catalysts function by activating the acyl halide, making it more electrophilic and susceptible to nucleophilic attack. For instance, copper triflate has been shown to be an effective catalyst for the Friedel-Crafts benzoylation of aniline (B41778) derivatives. researchgate.net
For the specific N-acylation to form an amide, a base is often added to neutralize the hydrogen halide byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include tertiary amines like triethylamine (B128534) or pyridine.
While specific catalyst systems for the trichloroacetamidation of 2-amino-5-nitrobenzophenone are not extensively detailed in the provided search results, the principles of catalysis in acylation reactions suggest that a combination of a Lewis acid to activate the trichloroacetyl halide and a non-nucleophilic base to scavenge the generated acid could be a viable strategy to enhance the efficiency of this transformation.
Precursor Synthesis: Advanced Methods for Substituted 2-Aminobenzophenones
The availability of the starting material, 2-amino-5-nitrobenzophenone, is crucial for the synthesis of the target compound. Advanced synthetic methods have been developed to produce this key precursor with high efficiency and regioselectivity.
Palladium-Catalyzed Synthetic Routes to 2-Amino-5-nitrobenzophenone
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis. One notable method for the synthesis of 2-amino-5-nitrobenzophenone involves a palladium-catalyzed reaction of 2-cyano-4-nitroaniline with sodium benzenesulfinate. chemicalbook.com
The reaction proceeds under a nitrogen atmosphere at 80°C for 48 hours, utilizing a catalytic system composed of palladium acetate (B1210297) (Pd(OAc)₂) and 2,2'-bipyridine (B1663995) (bpy). chemicalbook.com The reaction is carried out in a solvent mixture of tetrahydrofuran and water. This method provides a high yield of the desired product, 2-amino-5-nitrobenzophenone. chemicalbook.com
A summary of the reaction conditions for the palladium-catalyzed synthesis of 2-amino-5-nitrobenzophenone is provided in the table below.
| Reactants | Catalyst System | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Cyano-4-nitroaniline, Sodium benzenesulfinate | Pd(OAc)₂, bpy | p-nitrobenzenesulfonic acid | THF, H₂O | 80 | 48 | 96 |
This palladium-catalyzed approach offers an alternative to traditional methods and demonstrates the utility of modern catalytic systems in the synthesis of complex organic molecules.
Position-Specific Acylation Strategies for Anilines to Yield Aminobenzophenones
The synthesis of 2-aminobenzophenones can be achieved through position-specific acylation of anilines. A common challenge in the direct acylation of anilines is that N-acylation is often faster than the desired C-acylation (Friedel-Crafts acylation). researchgate.net To overcome this, the amino group is typically protected before the Friedel-Crafts reaction, followed by a deprotection step. asianpubs.org
One strategy involves a regioselective and efficient synthesis of 2-aminobenzophenones through the acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite. rsc.org In this method, the NO unit acts as a readily introduced and removable directing group, facilitating regioselective acylation. rsc.org
Another approach is the Friedel-Crafts acylation of para-substituted anilines. If the para position is blocked, the acylation occurs at the ortho position, yielding the desired 2-aminobenzophenone (B122507). asianpubs.org For instance, the acylation of para-nitroaniline with a benzoyl halide is a prominent method for synthesizing 2-amino-5-nitrobenzophenone and its derivatives. This reaction is typically carried out at elevated temperatures in the presence of a Lewis acid catalyst like zinc chloride.
The table below summarizes different Lewis acid catalysts tested for the synthesis of aminobenzophenone from aniline and benzoyl chloride, highlighting the catalytic activity of copper triflate. researchgate.net
| Entry | Metal Triflate | Total Yield (%) | o-/p- Selectivity |
| 1 | Cu(OTf)₂ | 68 | 20/80 |
| 2 | Y(OTf)₃ | 34 | 17/83 |
| 3 | In(OTf)₃ | 64 | 28/72 |
| 4 | La(OTf)₃ | 40 | 16/84 |
| 5 | Bi(OTf)₃ | 57 | 20/80 |
These position-specific acylation strategies are fundamental in controlling the regioselectivity of the reaction to produce the required 2-aminobenzophenone precursors for subsequent transformations.
Microwave-Assisted Synthesis of Amide Precursors
The formation of the amide bond in this compound from its precursor, 2-amino-5-nitrobenzophenone, can be significantly accelerated using microwave-assisted organic synthesis (MAOS). This technique has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netrasayanjournal.co.insphinxsai.com
In a typical procedure, the acylation of 2-amino-5-nitrobenzophenone with trichloroacetyl chloride would be carried out in a suitable high-boiling point, polar solvent that efficiently absorbs microwave irradiation. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or 1,2-dichloroethane (B1671644) could be employed. The use of microwave energy allows for rapid and uniform heating of the reaction mixture, which can overcome the activation energy barrier of the reaction more effectively than conventional oil baths or heating mantles. scispace.comrsc.org
A general representation of this synthetic step is the reaction of 2-amino-5-nitrobenzophenone with trichloroacetyl chloride. The reaction likely proceeds in the presence of a base to neutralize the hydrogen chloride byproduct.
While a specific, detailed protocol for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the synthesis of analogous 2-(substituted acetamido)-5-nitrobenzophenone derivatives has been successfully achieved using microwave irradiation, with reports indicating improved yields over conventional methods. researchgate.net Based on these precedents, a hypothetical microwave-assisted procedure can be outlined.
Hypothetical Microwave-Assisted Synthesis Protocol
| Parameter | Condition |
| Reactants | 2-amino-5-nitrobenzophenone, Trichloroacetyl chloride |
| Solvent | Dimethylformamide (DMF) or other suitable polar solvent |
| Microwave Power | 100-300 W |
| Temperature | 80-120 °C |
| Reaction Time | 5-15 minutes |
| Work-up | Cooling, precipitation, filtration, and washing |
This rapid and efficient method highlights the potential of microwave technology in streamlining the synthesis of important chemical intermediates.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible chemical processes. Key areas of focus include the selection of eco-friendly solvents and the consideration of atom economy in the reaction design.
Solvent Selection and Eco-Friendly Reaction Media
In the context of synthesizing this compound, several greener alternatives to conventional solvents can be considered. For instance, instead of using chlorinated solvents like dichloromethane or hazardous polar aprotic solvents like DMF, chemists can explore options such as anisole, sulfolane, or even water if the reaction conditions can be adapted. rsc.org The use of deep eutectic solvents (DES) has also been explored for similar acylation reactions, offering a dual function as both a catalyst and a green solvent. rsc.org
Comparison of Solvents for Acylation Reactions
| Solvent | Classification | Environmental/Safety Concerns | Potential Greener Alternatives |
| Dichloromethane | Problematic/Hazardous | Suspected carcinogen, volatile | Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF) |
| Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, volatile | Dimethyl sulfoxide (DMSO) (use with caution), Cyrene |
| Toluene | Problematic | Neurotoxicity, flammable | Anisole, p-Cymene |
Solvent-free reaction conditions are another cornerstone of green chemistry. nih.govijcps.org For the acylation step in the synthesis of this compound, conducting the reaction without a solvent, potentially with microwave assistance to provide the necessary energy, could significantly reduce waste and environmental impact.
Atom Economy Considerations in Reaction Design
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov The ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
The synthesis of this compound via the acylation of 2-amino-5-nitrobenzophenone with trichloroacetyl chloride does not have a perfect atom economy. The reaction produces hydrogen chloride as a byproduct, which is typically neutralized by a base, leading to the formation of a salt that constitutes waste.
The atom economy for this reaction can be calculated as follows:
Reactants:
2-amino-5-nitrobenzophenone (C₁₃H₁₀N₂O₃, Molar Mass: 242.23 g/mol )
Trichloroacetyl chloride (C₂Cl₄O, Molar Mass: 181.83 g/mol )
Product:
this compound (C₁₅H₉Cl₃N₂O₃, Molar Mass: 387.60 g/mol )
Byproduct:
Hydrogen Chloride (HCl, Molar Mass: 36.46 g/mol )
The percent atom economy is calculated using the formula:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
In this case:
Percent Atom Economy = (387.60 / (242.23 + 181.83)) x 100 ≈ 91.4%
While an atom economy of 91.4% is relatively high, the generation of hydrogen chloride as a waste product is a drawback. libretexts.org Alternative synthetic routes that improve upon this, such as catalytic methods that avoid the use of stoichiometric reagents and the formation of byproducts, would be a key goal in applying green chemistry principles to the synthesis of this compound. nih.govresearchgate.net
Chemical Reactivity and Transformation Studies of 2 Trichloroacetamido 5 Nitrobenzophenone
Reactivity of the Trichloroacetamido Group
The trichloroacetamido group, with its electron-withdrawing trichloromethyl substituent, exhibits distinct reactivity compared to a standard acetamido group. This section details its hydrolytic stability, potential for rearrangement reactions, and susceptibility to nucleophilic attack.
Hydrolytic Stability and Controlled Deacylation
The trichloroacetamido group is known to be a useful protecting group for amines due to its general stability under acidic conditions and its lability under basic or reductive conditions. The hydrolysis of chloroacetamide derivatives is influenced by pH and the molecular structure. researchgate.netnih.gov
Under basic conditions, hydrolysis of chloroacetamides can proceed via an intermolecular SN2 reaction, leading to hydroxyl-substituted derivatives, or through amide cleavage. nih.gov For 2-Trichloroacetamido-5-nitrobenzophenone, controlled deacylation to yield 2-amino-5-nitrobenzophenone (B23384) is a critical transformation, often employed in the synthesis of various heterocyclic compounds, including benzodiazepines. biosynth.comresearchgate.netgoogle.com
Acid-catalyzed hydrolysis of the related nitrazepam, a benzodiazepine (B76468) derivative, ultimately yields 2-amino-5-nitrobenzophenone through the cleavage of an amide bond. researchgate.net Similarly, acid-mediated amide cleavage has been observed in the hydrolysis of other chloroacetamide compounds. acs.org Electrochemical methods have also been developed for the controlled hydrodechlorination of trichloroacetamides, which could offer a milder alternative for deprotection. researchgate.net
Table 1: Conditions for Deacylation of Acylaminobenzophenone Derivatives
| Reagent/Condition | Product | Reference |
| Acid (e.g., HCl) | 2-amino-5-nitrobenzophenone | researchgate.net |
| Base (e.g., NaOH) | 2-amino-5-nitrobenzophenone | researchgate.netnih.gov |
| Electrochemical Reduction | Dichloro- or monochloroacetamido derivative | researchgate.net |
Rearrangement Reactions Involving Trichloroacetimidate (B1259523) Intermediates
The most prominent rearrangement reaction involving a trichloroacetimidate intermediate is the Overman rearrangement. wikipedia.orgambeed.comorganic-chemistry.org This powerful transformation involves the -sigmatropic rearrangement of an allylic trichloroacetimidate to an allylic trichloroacetamide (B1219227). organic-chemistry.org The reaction is typically thermally induced or catalyzed by mercury(II) or palladium(II) salts. wikipedia.orgorganic-chemistry.org
The Overman rearrangement is highly valued for its ability to synthesize allylic amines with excellent stereocontrol. However, it is important to note that the classic Overman rearrangement involves allylic alcohols as substrates. The direct application of this rearrangement to an aromatic system, as would be the case for an intermediate derived from this compound, is not the conventional pathway for this named reaction. The substrate of interest does not possess the requisite allylic alcohol functionality to form the necessary trichloroacetimidate for the rearrangement.
Nucleophilic Attack on the Amide Carbonyl
The carbonyl carbon of the trichloroacetamido group in this compound is electrophilic and can be subject to nucleophilic attack. The electron-withdrawing nature of the trichloromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack compared to a simple acetamide.
In related compounds such as N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide, the chloroacetamide group can be displaced by nucleophiles. This suggests that the trichloroacetamido group in the title compound would also be susceptible to nucleophilic substitution reactions. A variety of nucleophiles, including amines, alkoxides, and thiolates, could potentially react at the amide carbonyl, leading to the formation of new amide, ester, or thioester linkages, respectively, with the concomitant release of the 2-amino-5-nitrobenzophenone core.
Transformations of the Benzophenone (B1666685) Core
The benzophenone core of this compound possesses two main sites of reactivity: the ketone carbonyl group and the two phenyl rings.
Reactions at the Ketone Carbonyl Group
The ketone carbonyl group of the benzophenone core is a site for nucleophilic addition reactions. A wide range of nucleophiles can attack the electrophilic carbonyl carbon.
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to ketones. chadsprep.comsaskoer.calibretexts.orgyoutube.com Reaction of this compound with an excess of such reagents would be expected to result in the formation of a tertiary alcohol after an acidic workup. Gilman reagents (R₂CuLi), being softer nucleophiles, can also react with ketones. youtube.com
Wittig Reaction: The Wittig reaction provides a method for the conversion of ketones to alkenes. thermofisher.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org The reaction of this compound with a phosphorus ylide (a Wittig reagent) would yield a substituted alkene, replacing the carbonyl oxygen with a carbon-carbon double bond. thermofisher.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org
Table 2: Expected Products from Reactions at the Ketone Carbonyl
| Reagent | Reaction Type | Expected Product | Reference |
| Grignard Reagent (e.g., CH₃MgBr) | Nucleophilic Addition | Tertiary Alcohol | chadsprep.comlibretexts.org |
| Wittig Reagent (e.g., Ph₃P=CH₂) | Olefination | Alkene | thermofisher.comwikipedia.orglibretexts.org |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings
The two phenyl rings of the benzophenone core have different substitution patterns, which significantly influences their reactivity towards aromatic substitution reactions.
Electrophilic Aromatic Substitution: The phenyl ring bearing the trichloroacetamido and nitro groups is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the nitro group and the deactivating inductive effect of the trichloroacetamido group. libretexts.orglibretexts.org The acetamido group itself is typically an ortho-, para-director; however, the presence of the strongly deactivating meta-directing nitro group will likely dictate the regioselectivity, making further electrophilic substitution on this ring highly unfavorable.
The unsubstituted phenyl ring is activated by the benzoyl group, which is a deactivating meta-director. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur on this ring at the meta position relative to the carbonyl group. researchgate.net
Nucleophilic Aromatic Substitution: The phenyl ring containing the nitro group is activated towards nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.comnih.govyoutube.com Electron-withdrawing groups, particularly those ortho and para to a leaving group, facilitate SNAr reactions by stabilizing the intermediate Meisenheimer complex. youtube.com While the trichloroacetamido group is not a typical leaving group in SNAr, if a suitable leaving group were present on this ring (for example, a halogen), nucleophilic substitution would be highly favored. The nitro group at position 5 would strongly activate the ring for such a reaction. The unsubstituted phenyl ring is not activated for nucleophilic aromatic substitution.
Table 3: Predicted Regioselectivity of Aromatic Substitution Reactions
| Ring | Reaction Type | Directing Effect of Substituents | Predicted Position of Substitution |
| Substituted Phenyl Ring | Electrophilic | -NO₂ (meta-director, deactivating), -NHCOCCl₃ (ortho, para-director, deactivating) | Highly disfavored |
| Unsubstituted Phenyl Ring | Electrophilic | -C=O (meta-director, deactivating) | Meta |
| Substituted Phenyl Ring | Nucleophilic | -NO₂ (activating) | Activated if a leaving group is present |
| Unsubstituted Phenyl Ring | Nucleophilic | - | Unreactive |
Chemical Modifications of the Nitro Group
The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring to which it is attached towards electrophilic substitution, but also makes it susceptible to nucleophilic aromatic substitution. More commonly, the nitro group itself is the site of chemical transformation, particularly reduction.
The reduction of the aromatic nitro group is one of the most fundamental transformations in organic synthesis, providing a gateway to the corresponding aniline (B41778) derivative. This transformation is crucial for the synthesis of a wide array of dyes, pharmaceuticals, and other fine chemicals. A variety of reducing agents can be employed to convert the nitro group of this compound into an amino group (2-Trichloroacetamido-5-aminobenzophenone) or other partially reduced nitrogen functionalities like hydroxylamines and azoxy or azo compounds, depending on the reaction conditions. youtube.comyoutube.comwikipedia.org
Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. youtube.comscispace.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is highly efficient for this transformation. wikipedia.org Alternatively, dissolving metal reductions, for instance with tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are classic and effective methods for this conversion. youtube.com The choice of reagent can be critical to ensure chemoselectivity, avoiding the reduction of the benzophenone carbonyl group.
The following table summarizes common reagents used for the reduction of aromatic nitro groups and their expected products in the context of this compound.
| Reagent/Catalyst System | Typical Conditions | Expected Primary Product | Reference |
| H₂, Pd/C | Methanol or Ethanol, Room Temperature | 2-Trichloroacetamido-5-aminobenzophenone | wikipedia.org |
| H₂, Raney Ni | Ethanol, Room Temperature/Slight Heat | 2-Trichloroacetamido-5-aminobenzophenone | wikipedia.org |
| Fe, HCl or CH₃COOH | Reflux | 2-Trichloroacetamido-5-aminobenzophenone | scispace.com |
| Sn, HCl | Reflux | 2-Trichloroacetamido-5-aminobenzophenone | youtube.comyoutube.com |
| SnCl₂ | Ethanol or Ethyl Acetate (B1210297) | 2-Trichloroacetamido-5-aminobenzophenone | youtube.com |
| Zn, NH₄Cl | Aqueous solution, Room Temperature | 2-Trichloroacetamido-5-hydroxylaminobenzophenone | wikipedia.org |
Under controlled conditions, partial reduction of the nitro group to a hydroxylamine (B1172632) can be achieved using reagents like zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org Further reaction of the resulting amine with other reagents can lead to a diverse range of nitrogen-containing functional groups.
Beyond reduction, the nitro group can direct or participate in other transformations. While specific studies on this compound are not prevalent, the general reactivity of nitroarenes can be considered. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, although the positions ortho and para to the nitro group are not substituted in this molecule in a way that would typically facilitate this reaction with common nucleophiles.
Reagents that react specifically with the nitro group itself, other than for complete reduction, are less common but include those that can lead to azoxy or azo compounds. For instance, reduction with certain reagents like sodium arsenite or glucose in alkaline solution can lead to the formation of azoxy compounds through the condensation of a nitroso and a hydroxylamine intermediate. However, the most synthetically valuable reaction of the nitro group on this scaffold remains its reduction to the amine.
Cyclization Reactions and Ring-Closure Strategies
The structure of this compound, with reactive functional groups in proximity on an aromatic scaffold, makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems.
A significant potential reaction pathway for this molecule is intramolecular cyclization to form fused heterocyclic structures. One of the most relevant precedents is the synthesis of nitrazepam, a 1,4-benzodiazepine (B1214927), from the closely related 2-(2-chloroacetamido)-5-nitrobenzophenone. deepdyve.com This reaction typically proceeds via amination of the haloacetamide followed by cyclization. In the case of this compound, a similar pathway could be envisaged, likely involving a preliminary transformation. For instance, reductive cyclization, where the nitro group is reduced to an amine in situ, which then acts as a nucleophile to displace one of the chloro-substituents of the trichloroacetyl group, could lead to a benzodiazepine derivative.
Another plausible pathway involves radical cyclization. Trichloroacetamides are well-known precursors for radical reactions, where a dichloromethyl radical can be generated. scispace.comresearchgate.net This radical could then attack the adjacent benzophenone's phenyl ring in an intramolecular fashion, leading to a fused ring system. This type of atom transfer radical cyclization (ATRC) is often mediated by copper(I) or ruthenium(II) catalysts. scispace.com
The table below outlines potential intramolecular cyclization pathways.
| Reaction Type | Key Reagents/Conditions | Proposed Intermediate/Mechanism | Resulting Fused Ring System | Reference |
| Reductive Cyclization | Reducing agent (e.g., Fe/AcOH), Heat | In situ formation of an amino group which acts as an internal nucleophile. | 1,4-Benzodiazepine derivative | deepdyve.com |
| Radical Cyclization (ATRC) | Cu(I) or Ru(II) catalyst, Heat | Generation of a dichloromethyl radical which attacks the adjacent aromatic ring. | Fused lactam system | scispace.comresearchgate.net |
The this compound scaffold is a versatile starting material for the synthesis of a variety of heterocyclic compounds. The formation of 1,4-benzodiazepines, as discussed previously, is a prominent example of the utility of this structural motif in medicinal chemistry. wum.edu.pl
Following the reduction of the nitro group to 2-Trichloroacetamido-5-aminobenzophenone, the resulting aniline derivative becomes a key intermediate for building other heterocyclic rings. For example, the amino group can react with various dicarbonyl compounds or their equivalents to construct new rings. The Sandmeyer reaction, starting from the diazonium salt of the aniline, could be used to introduce other functionalities that can then participate in cyclization reactions.
Furthermore, the trichloroacetamido group itself can be hydrolyzed to the corresponding amine (2-amino-5-nitrobenzophenone), which is a widely used precursor for various heterocycles, including quinazolines and other fused systems, through reactions with appropriate building blocks. google.comresearchgate.net The versatility of the functional groups present in this compound thus allows for its transformation into a wide range of complex heterocyclic structures.
Spectroscopic Characterization Methodologies for 2 Trichloroacetamido 5 Nitrobenzophenone
Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, which occur at characteristic frequencies. While IR spectroscopy measures the absorption of infrared radiation by bonds that have a changing dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light from vibrating molecules. Often, vibrational modes that are weak in IR are strong in Raman, and vice versa, making the two techniques highly complementary.
For 2-Trichloroacetamido-5-nitrobenzophenone, the spectra would be dominated by vibrations from the benzophenone (B1666685) core, the nitro group, and the trichloroacetamido substituent. The spectrum of the precursor, 2-amino-5-nitrobenzophenone (B23384), shows characteristic bands for N-H stretching of the primary amine, C=O stretching of the ketone, and symmetric/asymmetric stretches of the nitro group. sigmaaldrich.com
Upon conversion to the trichloroacetamido derivative, significant changes are expected:
Amide Bands: The primary amine stretches will be replaced by a single N-H stretching vibration for the secondary amide, typically observed in the 3300-3100 cm⁻¹ region. The most intense new peak will be the amide I band (primarily C=O stretching of the acetamido group) around 1700-1680 cm⁻¹. An amide II band (a mix of N-H bending and C-N stretching) is expected near 1550-1510 cm⁻¹.
Trichloromethyl Group: The C-Cl bonds of the trichloromethyl group will give rise to strong stretching vibrations, typically found in the 850-650 cm⁻¹ region.
Benzophenone Core: The ketonic C=O stretch will remain, likely around 1650 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be present in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Nitro Group: The asymmetric and symmetric stretching vibrations of the NO₂ group are expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
The predicted vibrational frequencies are summarized in the table below.
Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Amide | N-H Stretch | 3300 - 3100 | Medium | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |
| Amide (I) | C=O Stretch | 1700 - 1680 | Strong | Medium |
| Ketone | C=O Stretch | ~1650 | Strong | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| Amide (II) | N-H Bend / C-N Stretch | 1550 - 1510 | Medium-Strong | Weak |
| Nitro | NO₂ Asymmetric Stretch | ~1530 | Strong | Strong |
| Nitro | NO₂ Symmetric Stretch | ~1350 | Strong | Medium |
| Trichloroacetyl | C-Cl Stretch | 850 - 650 | Strong | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.
For this compound, the NMR spectra would provide definitive evidence of the structure. The spectra of the precursor, 2-amino-5-nitrobenzophenone, have been well-documented. nih.govchemicalbook.com The key changes upon N-acylation with a trichloroacetyl group would be:
¹H NMR: The broad signal for the two -NH₂ protons will be replaced by a single, sharp singlet for the amide -NH- proton, expected to be significantly downfield (δ 9-11 ppm) due to the deshielding effects of the adjacent carbonyl and trichloroacetyl groups. The aromatic protons on the ring bearing the substituents will experience shifts due to the replacement of the electron-donating amino group with the electron-withdrawing trichloroacetamido group. The five protons of the unsubstituted phenyl ring will likely appear as a complex multiplet in the δ 7.4-7.8 ppm range.
¹³C NMR: The spectrum will show distinct signals for all 15 carbon atoms. Key diagnostic signals will include the two carbonyl carbons (ketone and amide), which are expected in the δ 160-195 ppm range. The amide carbonyl is typically found around δ 160-165 ppm, while the benzophenone ketone carbonyl is further downfield. chemicalbook.com A signal for the -CCl₃ carbon atom should appear around δ 90-95 ppm. The aromatic carbon signals will be spread across the δ 115-150 ppm range, with their precise shifts influenced by the attached functional groups.
The predicted chemical shifts for the target compound are detailed in the tables below.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Amide N-H | 9.0 - 11.0 | Singlet (s) | Deshielded due to adjacent C=O and -CCl₃ groups. |
| Aromatic H (unsubstituted ring) | 7.4 - 7.8 | Multiplet (m) | 5 protons from the C₆H₅ group. |
| Aromatic H (substituted ring) | 7.9 - 8.5 | Multiplet (m) | 3 protons, shifted downfield by nitro and acetamido groups. |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Ketone C=O | 190 - 195 | Benzophenone carbonyl. |
| Amide C=O | 160 - 165 | Trichloroacetamide (B1219227) carbonyl. |
| Aromatic C-NO₂ | 145 - 150 | Quaternary carbon attached to nitro group. |
| Aromatic C-N | 138 - 142 | Quaternary carbon attached to amide nitrogen. |
| Aromatic C (unsubstituted ring) | 128 - 135 | Includes quaternary carbon and C-H carbons. |
| Aromatic C-H (substituted ring) | 118 - 130 | Carbons adjacent to substituents will be distinct. |
| CCl₃ | 90 - 95 | Quaternary carbon attached to three chlorine atoms. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
For this compound (C₁₅H₉Cl₃N₂O₄), the high-resolution mass spectrum would confirm its elemental composition. The molecular ion peak ([M]⁺) would be a complex cluster due to the isotopic distribution of the three chlorine atoms (³⁵Cl and ³⁷Cl). The most intense peak in this cluster would correspond to the species containing two ³⁵Cl atoms and one ³⁷Cl atom or three ³⁵Cl atoms, depending on the exact mass.
Electron impact (EI) ionization would induce predictable fragmentation pathways:
α-Cleavage: Cleavage of the bonds adjacent to the ketone is a hallmark of benzophenones, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a substituted benzoyl cation.
Amide Bond Cleavage: The C-N bond of the amide can cleave, or fragmentation can occur within the trichloroacetyl group. A characteristic fragment would be the loss of the CCl₃ radical.
Nitro Group Fragmentation: The molecular ion can lose NO (30 Da) or NO₂ (46 Da), which is a common pathway for nitroaromatic compounds. youtube.com
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl isotope) | Proposed Fragment Ion | Formula | Notes |
| 400 | [M]⁺ | [C₁₅H₉Cl₃N₂O₄]⁺ | Molecular ion (isotope pattern will be observed). |
| 354 | [M - NO₂]⁺ | [C₁₅H₉Cl₃NO₂]⁺ | Loss of nitro group. |
| 283 | [M - CCl₃]⁺ | [C₁₄H₉N₂O₄]⁺ | Loss of trichloromethyl radical. |
| 198 | [O₂NC₆H₃NHCO]⁺ | [C₇H₅N₂O₃]⁺ | Fragment from cleavage between ketone and substituted ring. |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation, characteristic of benzophenones. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from loss of CO from benzoyl cation. |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. The benzophenone core is a well-known chromophore. Its spectrum typically shows a weak, long-wavelength absorption band around 330-350 nm corresponding to the formally forbidden n→π* transition of the carbonyl group, and more intense bands at shorter wavelengths (240-280 nm) from π→π* transitions. nih.gov
The introduction of substituents significantly modifies these absorptions. The nitro group (-NO₂) and the trichloroacetamido group (-NHCOCCl₃) both act as auxochromes and are part of the conjugated system.
The electron-withdrawing nitro group and the acetamido group will cause a bathochromic (red) shift of the π→π* transition compared to unsubstituted benzophenone.
The presence of the nitrogen lone pair in the amide group, in conjugation with the aromatic ring, will contribute to a charge-transfer band, further complicating the spectrum and likely increasing the intensity of the long-wavelength absorptions.
The spectrum is expected to show strong absorption maxima that confirm the presence of the extended conjugated system.
Table 5: Predicted UV-Visible Absorption Maxima for this compound
| Predicted λₘₐₓ (nm) | Associated Electronic Transition | Notes |
| ~340-360 | n → π | Characteristic of the carbonyl group, likely weak and overlapping. |
| ~260-290 | π → π | Primary absorption band for the substituted benzophenone chromophore. |
| Shorter wavelength (<250) | π → π* / Charge Transfer | Additional high-energy transitions within the aromatic system. |
X-ray Crystallography for Solid-State Structure Determination
While the previously mentioned techniques elucidate the structure in solution or the gas phase, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, and reveals how molecules pack together in a crystal lattice.
For benzophenone derivatives, a key structural parameter is the dihedral angle between the two aromatic rings. Due to steric hindrance, the rings are not coplanar. In unsubstituted benzophenone, this angle is around 54-65°, depending on the crystal form. nih.gov For substituted benzophenones, particularly with bulky ortho substituents, this twist angle can be much larger. For example, 2-amino-2',5-dichlorobenzophenone (B23164) has a large ring twist of 83.7°. iucr.orgresearchgate.net
Given the steric bulk of the trichloroacetamido group at the 2-position, a similarly large dihedral angle (>80°) is predicted for this compound. Furthermore, the crystal packing would likely be dominated by intermolecular hydrogen bonding between the amide N-H donor and an oxygen atom (from either a nitro or carbonyl group) of an adjacent molecule, forming chains or sheets within the crystal lattice. researchgate.net
Table 6: Predicted Solid-State Structural Parameters for this compound
| Parameter | Predicted Value / Feature | Basis for Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzophenones. acs.org |
| Phenyl Ring Dihedral Angle | 80 - 90° | Steric hindrance from the ortho -NHCOCCl₃ group. iucr.org |
| Key Intermolecular Interaction | N-H···O Hydrogen Bonding | Presence of amide N-H (donor) and C=O/NO₂ (acceptor) groups. researchgate.net |
| Molecular Conformation | Non-planar, twisted benzophenone core | Inherent steric strain in benzophenones. |
Computational and Theoretical Investigations of 2 Trichloroacetamido 5 Nitrobenzophenone
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By simulating the reaction pathways, it is possible to gain a detailed understanding of how reactants are converted into products, including the identification of transient intermediates and transition states. researchgate.net
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The identification and characterization of the transition state are crucial for understanding the reaction mechanism. Computational methods, particularly DFT, can be used to locate the transition state structure on the potential energy surface.
For synthetic transformations involving 2-Trichloroacetamido-5-nitrobenzophenone, such as nucleophilic aromatic substitution or reactions at the carbonyl group, transition state analysis can reveal the detailed geometry of the activated complex. By analyzing the vibrational frequencies of the transition state, it can be confirmed that it represents a true saddle point on the potential energy surface, with one imaginary frequency corresponding to the motion along the reaction coordinate. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to connect the transition state to the corresponding reactants and products, thereby mapping out the entire reaction pathway. researchgate.net
The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. libretexts.org It represents the energy barrier that must be overcome for reactants to be converted into products. fsu.edu Computationally, the activation energy can be calculated as the difference in energy between the transition state and the reactants.
Table 3: Illustrative Activation Energy Calculation for a Hypothetical Reaction
| Reaction Step | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Nucleophilic attack on carbonyl carbon | 0.0 (Reference) | +15.2 | 15.2 |
| Aromatic substitution | 0.0 (Reference) | +25.8 | 25.8 |
Note: The values in this table are for illustrative purposes to demonstrate the output of activation energy calculations.
Lack of Publicly Available Research Precludes Analysis of this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research data concerning the computational and theoretical investigation of this compound. Specifically, searches for studies on this compound's conformational analysis, molecular dynamics simulations, preferred conformations, rotational barriers, and the effects of solvents on its molecular conformation did not yield any relevant results.
The investigation sought to gather detailed findings to populate an analysis structured around the compound's theoretical properties. However, the scientific community has not published studies that would provide the necessary data for such an analysis. Research on related benzophenone (B1666685) derivatives exists, exploring their general conformational and electronic properties. For instance, studies on ortho-substituted benzophenones have provided insights into how substituents affect the twist angles between the phenyl rings. Similarly, the impact of various solvents on the spectroscopic and conformational characteristics of the parent benzophenone molecule is a topic of some investigation.
Nevertheless, these findings are not directly transferable to this compound. The presence of the bulky and strongly electron-withdrawing trichloroacetamido group at the ortho position, combined with the nitro group at the meta position, would create unique steric and electronic effects. These specific intramolecular interactions are critical for determining the molecule's stable conformations, the energy barriers to rotation around its single bonds, and its behavior in different solvent environments. Without dedicated computational studies, any discussion of these properties would be purely speculative and lack the required scientific accuracy.
Consequently, it is not possible to provide an article on the "" that meets the standards of scientific rigor. The specific data required for a detailed discussion of its conformational analysis, molecular dynamics, rotational barriers, and solvent effects are absent from the current body of scientific literature.
Advanced Applications in Organic Synthesis Utilizing 2 Trichloroacetamido 5 Nitrobenzophenone
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
2-Trichloroacetamido-5-nitrobenzophenone is a strategic precursor in multi-step synthetic sequences, most notably in the preparation of pharmacologically significant heterocyclic systems like benzodiazepines. Its utility is best understood by examining the well-documented synthesis of related compounds, such as Nitrazepam, where the analogous intermediate, 2-(2-chloroacetamido)-5-nitrobenzophenone, is pivotal.
The synthesis of benzodiazepines from benzophenone (B1666685) precursors is a classic strategy in medicinal chemistry. researchgate.net The general pathway involves the acylation of a 2-aminobenzophenone (B122507), followed by amination and subsequent intramolecular cyclization to form the characteristic seven-membered diazepine (B8756704) ring.
In a typical sequence analogous to known syntheses, 2-amino-5-nitrobenzophenone (B23384) is first acylated with an acetylating agent. gpatindia.comgoogle.com While many syntheses employ chloroacetyl chloride or bromoacetyl bromide designer-drug.comgoogle.com, the use of trichloroacetyl chloride would yield this compound. This trichloroacetamido derivative acts as a stable, protected form of the amine.
The crucial next step is the transformation of the acetamido group to facilitate cyclization. In the case of the analogous 2-(2-chloroacetamido)-5-nitrobenzophenone, this is often achieved by reaction with ammonia (B1221849) or hexamethylenetetramine (hexamine), which displaces the chlorine atom and introduces the requisite nitrogen atom for ring closure. designer-drug.comdeepdyve.com This reaction leads to the formation of a 2-aminoacetamido intermediate, which then undergoes spontaneous or acid-catalyzed cyclization to form the benzodiazepine (B76468) ring system. google.com For this compound, a similar strategy would be employed, where the trichloroacetamido group is ultimately converted to an aminoacetamido moiety to enable the final ring-closing step to form a 1,4-benzodiazepine (B1214927).
Table 1: Key Intermediates in Benzodiazepine Synthesis
| Starting Material | Acylating Agent | Intermediate | Target Molecule Class |
|---|---|---|---|
| 2-Amino-5-nitrobenzophenone | Chloroacetyl chloride | 2-(2-Chloroacetamido)-5-nitrobenzophenone | 1,4-Benzodiazepines (e.g., Nitrazepam) |
| 2-Amino-5-nitrobenzophenone | Bromoacetyl bromide | 2-(2-Bromoacetamido)-5-nitrobenzophenone | 1,4-Benzodiazepines |
Utilization in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Cascade reactions, similarly, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. These strategies are hallmarks of green and efficient chemistry.
While the benzophenone scaffold is utilized in the design of MCRs for generating molecular diversity, specific documented examples detailing the use of this compound as a reactant in such processes are not prevalent in scientific literature. Its primary role appears to be as a stable, protected intermediate for planned, sequential syntheses rather than as a component in convergent MCRs or complex cascade sequences.
Development of Diverse Benzophenone Derivatives through Scaffold Manipulation
The structure of this compound offers several sites for chemical modification, allowing for its use as a scaffold to generate a library of diverse benzophenone derivatives. The key reactive sites are the trichloroacetamido group, the nitro group, and the aromatic rings.
Manipulation of the Acetamido Group: The primary manipulation involves the deprotection or conversion of the trichloroacetamido group. Mild basic hydrolysis can cleave the amide bond to regenerate the crucial 2-amino-5-nitrobenzophenone precursor. researchgate.net This parent amine is a versatile building block for a wide array of derivatives. For instance, it can be reacted with different acyl chlorides to install various side chains or used in condensation reactions to form imines and other heterocyclic systems.
Modification of the Nitro Group: The nitro group is a highly versatile functional group for scaffold manipulation. It can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting 2-trichloroacetamido-5-aminobenzophenone opens up a new set of possible transformations. This newly formed amino group can be diazotized and converted into a range of other substituents (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions, or it can be acylated or alkylated to introduce further diversity.
Aromatic Ring Substitution: While the existing rings are relatively electron-deficient, further electrophilic aromatic substitution is challenging but possible under forcing conditions. More commonly, modifications to the phenyl rings are incorporated earlier in the synthesis, prior to the formation of the benzophenone core.
These potential modifications highlight the utility of this compound not just as a one-off intermediate for a specific target, but as a stable, manipulable platform for creating a variety of substituted benzophenones for structure-activity relationship (SAR) studies in drug discovery.
Table 2: Potential Scaffold Manipulations
| Functional Group | Reaction Type | Reagents | Potential Product |
|---|---|---|---|
| Trichloroacetamido | Hydrolysis (Deprotection) | Mild Base (e.g., K₂CO₃ in MeOH/H₂O) | 2-Amino-5-nitrobenzophenone |
| Nitro | Reduction | SnCl₂/HCl or H₂/Pd-C | 2-Trichloroacetamido-5-aminobenzophenone |
Derivatization Strategies and Analogue Synthesis of 2 Trichloroacetamido 5 Nitrobenzophenone
Systematic Modification of the Trichloroacetamido Group
The trichloroacetamido group is a key functional handle that can be modified through several synthetic strategies, including hydrolysis, amide exchange, and transformation into other functional groups.
Hydrolysis: The most fundamental modification is the hydrolysis of the trichloroacetamide (B1219227) to its parent amine, 2-amino-5-nitrobenzophenone (B23384). This reaction is typically achieved under acidic or basic conditions. The resulting primary amine is a crucial precursor for the synthesis of a wide array of N-acyl analogues by reaction with various acylating agents, such as acid chlorides or anhydrides. For instance, reaction with chloroacetyl chloride or bromoacetyl bromide can yield the corresponding haloacetamido derivatives.
Amide Exchange and Condensation: The trichloroacetamido group can undergo transformation into other amides or related functional groups. Under basic conditions, N-substituted trichloroacetamides are known to react with amines or alcohols. This reaction is believed to proceed through the in situ formation of an isocyanate intermediate, which is then trapped by the nucleophile (amine or alcohol) to yield ureas or carbamates, respectively. acs.org This provides a pathway to introduce a variety of substituents linked through a urea (B33335) or carbamate (B1207046) linkage at the 2-position of the benzophenone (B1666685) scaffold. Similarly, reactions analogous to those seen with 2-(chloroacetamido)-5-chlorobenzophenone, where the acetamido group is displaced by various anilines, suggest that direct amide exchange with other amines may be a viable strategy. researchgate.net
Modification of the Trichloromethyl Group: While less common, reactions targeting the trichloromethyl moiety itself could provide another route for derivatization. The high degree of halogenation makes this group susceptible to certain transformations. For example, radical reactions can be initiated at the C-Cl bonds, leading to cyclization or other carbon-carbon bond-forming reactions if a suitable radical acceptor is present elsewhere in the molecule. researchgate.net
Table 1: Derivatization Reactions of the Trichloroacetamido Group
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Example Product Structure |
| Hydrolysis | HCl (aq) or NaOH (aq), heat | Primary Amine | 2-Amino-5-nitrobenzophenone |
| Acylation (of resulting amine) | RCOCl, base | N-Acyl Amide | 2-Acylamino-5-nitrobenzophenone |
| Urea Formation | R-NH₂, strong base (e.g., DBU) | N-Substituted Urea | N-(2-benzoyl-4-nitrophenyl)-N'-alkyl/arylurea |
| Carbamate Formation | R-OH, strong base (e.g., DBU) | N-Substituted Carbamate | Alkyl/aryl (2-benzoyl-4-nitrophenyl)carbamate |
Functionalization of the Benzophenone Ring Systems
Both phenyl rings of the benzophenone core are potential sites for further functionalization, primarily through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the rings.
Substituted Phenyl Ring: The phenyl ring bearing the trichloroacetamido and nitro groups is subject to the combined directing effects of these two substituents.
The trichloroacetamido group (-NHCOCl₃) is an ortho, para-director. Due to resonance of the nitrogen lone pair with the aromatic ring, it activates these positions towards electrophilic attack. However, this activating effect is attenuated by the electron-withdrawing nature of the carbonyl and trichloromethyl groups. stackexchange.com
The nitro group (-NO₂) is a strong deactivating group and a meta-director due to its powerful electron-withdrawing properties. makingmolecules.com
In 2-Trichloroacetamido-5-nitrobenzophenone, these effects are antagonistic but ultimately converge. The trichloroacetamido group directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. The nitro group directs to its meta positions (1 and 3). Since position 5 is already substituted and position 1 is highly sterically hindered by the adjacent benzoyl group, electrophilic substitution is strongly predicted to occur at position 3 .
Unsubstituted Phenyl Ring: The second phenyl ring is substituted only by the benzoyl group, which is part of the ketone linker. The carbonyl group is deactivating and a meta-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation on this ring would be expected to yield products substituted at the meta-positions (3' and 5') . youtube.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Target Ring | Predicted Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | Substituted Ring | 3-position |
| Bromination | Br₂, FeBr₃ | Substituted Ring | 3-position |
| Nitration | HNO₃, H₂SO₄ | Unsubstituted Ring | 3'-position |
| Chlorination | Cl₂, AlCl₃ | Unsubstituted Ring | 3'-position |
Derivatization of the Nitro Moiety and its Transformation Products
The nitro group is a versatile functional group that can be either transformed into other functionalities or, in some cases, displaced.
Reduction to an Amino Group: The most significant transformation of the nitro group is its reduction to a primary amine, which dramatically alters the electronic properties of the ring and provides a new site for derivatization. nih.gov This reduction can be achieved using a variety of standard methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel) or treatment with metals in acidic media (e.g., Fe/HCl, Sn/HCl, or Zn/CH₃COOH). masterorganicchemistry.comwikipedia.org This would yield 2-Trichloroacetamido-5-aminobenzophenone .
Derivatization of the Resulting 5-Amino Group: The newly formed 5-amino group behaves as a typical aniline (B41778) and can undergo a wide range of reactions:
Acylation: Reaction with acid chlorides or anhydrides yields the corresponding 5-acetamido or other 5-acylamino derivatives.
Alkylation: The amino group can be alkylated to form secondary or tertiary amines.
Diazotization: Treatment with nitrous acid (e.g., NaNO₂ in HCl) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable as it can be subsequently replaced by a wide variety of substituents through Sandmeyer or related reactions, introducing groups such as -OH, -F, -Cl, -Br, -I, and -CN. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong electron-withdrawing group and can activate an aromatic ring for nucleophilic aromatic substitution, sometimes acting as the leaving group itself. libretexts.org In highly activated systems, such as polynitrobenzophenones, a nitro group can be displaced by strong nucleophiles like primary aromatic amines or alkoxides. rsc.org This strategy could potentially be applied to introduce various nucleophiles at the 5-position, although it may require harsh conditions or additional activating groups on the ring.
Table 3: Transformations and Derivatizations of the Nitro Group
| Reaction Type | Reagents and Conditions | Intermediate/Product Functional Group | Example Subsequent Reactions |
| Reduction | H₂, Pd/C or Fe, HCl | 5-Amino (-NH₂) | Acylation, Alkylation, Diazotization |
| Diazotization (of 5-amino) | NaNO₂, HCl, 0-5 °C | 5-Diazonium salt (-N₂⁺Cl⁻) | Sandmeyer reactions (e.g., with CuCl, CuBr, CuCN) |
| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | 5-Halo or 5-Cyano | Further nucleophilic or electrophilic substitutions |
| Nucleophilic Displacement | Strong nucleophile (e.g., ArNH₂, RO⁻), heat | 5-Substituted (e.g., -NHAr, -OR) | N/A |
Solid State Chemistry and Supramolecular Interactions of 2 Trichloroacetamido 5 Nitrobenzophenone
Crystal Engineering Approaches for Tailored Solid Forms
Information on specific strategies used to design and synthesize different solid forms of 2-Trichloroacetamido-5-nitrobenzophenone is not available in the reviewed literature.
Analysis of Intermolecular Non-Covalent Interactions
A detailed analysis of the non-covalent interactions is contingent on resolved crystal structure data, which is currently unavailable for this compound.
Hydrogen Bonding Networks (e.g., N-H…O, C-H…O)
Without crystallographic information, the presence, geometry, and network motifs of potential N-H…O and C-H…O hydrogen bonds cannot be determined.
π-Stacking Interactions within the Benzophenone (B1666685) Framework
The existence and nature of π-stacking interactions between the aromatic rings of the benzophenone core remain uncharacterized.
Halogen Bonding Involving the Trichloroacetyl Moiety
The trichloroacetyl group presents a potential for halogen bonding, but no studies have been published to confirm or analyze such interactions in the solid state of this molecule.
Weak van der Waals Interactions
While van der Waals forces are ubiquitously present, a specific analysis of their contribution to the crystal packing of this compound cannot be performed without structural data.
Polymorphism and Pseudopolymorphism Studies
There are no published studies on the existence of different crystalline forms (polymorphs) or solvates/hydrates (pseudopolymorphs) for this compound.
Mechanistic Investigations of Reactions Involving 2 Trichloroacetamido 5 Nitrobenzophenone
Detailed Reaction Mechanism Elucidation
The most prominent reaction involving 2-Trichloroacetamido-5-nitrobenzophenone is its intramolecular cyclization to form a 1,4-benzodiazepine (B1214927) derivative. This transformation is a pivotal step in the synthesis of several pharmacologically active molecules. The elucidation of its mechanism involves the identification of key intermediates, transition states, and the flow of electrons throughout the reaction.
The proposed mechanism for the base-catalyzed intramolecular cyclization of this compound proceeds through the following steps:
Deprotonation: The reaction is initiated by the abstraction of the acidic amide proton by a base (e.g., hydroxide (B78521) ion or an amine). This deprotonation is facilitated by the electron-withdrawing nature of the adjacent trichloroacetyl and nitro groups, which increases the acidity of the N-H bond. The resulting species is a resonance-stabilized amide anion.
Intramolecular Nucleophilic Attack: The negatively charged nitrogen atom of the amide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzophenone (B1666685) moiety. This intramolecular cyclization leads to the formation of a tetrahedral intermediate. This type of intramolecular reaction is often favored due to the proximity of the reacting centers within the same molecule.
Ring Closure and Formation of the Benzodiazepine (B76468) Ring: The tetrahedral intermediate is unstable and undergoes subsequent electronic rearrangement. The departure of the trichloromethyl group as a leaving group, facilitated by its electron-withdrawing nature, leads to the formation of the seven-membered benzodiazepine ring.
Protonation: The final step involves the protonation of the resulting alkoxide to yield the final 1,4-benzodiazepine product.
This proposed mechanism is analogous to the cyclization of other 2-acetamidobenzophenones, a common strategy in the synthesis of benzodiazepines. The presence of the nitro group at the 5-position and the trichloroacetamido group at the 2-position significantly influences the reactivity of the molecule by modulating the electron density at the reacting centers.
Kinetic and Thermodynamic Studies of Transformations
A quantum-chemical study on the cyclization of a related benzophenone to form midazolam, a benzodiazepine derivative, provides a useful model for understanding the energetic landscape of such reactions. researchgate.netppm.edu.pl The rate-determining step in these cyclizations is typically the initial formation of the carbinolamine (tetrahedral intermediate) from the open-chain precursor. researchgate.netppm.edu.pl
Table 1: Calculated Thermodynamic and Kinetic Parameters for a Model Benzodiazepine Ring Closure Reaction researchgate.netppm.edu.pl
| Parameter | Gas Phase | Water Environment |
| Gibbs Free Energy of Activation (ΔG‡) | 35.1 kcal/mol | 33.9 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | 9.6 kcal/mol | 10.0 kcal/mol |
This data represents a model system and provides an approximation of the energetic parameters for the cyclization of this compound.
The kinetics of the reaction can be influenced by several factors, including the nature of the base used, the solvent, and the temperature. The polarity of the solvent can affect the stability of the charged intermediates and transition states, thereby influencing the reaction rate.
Isotope Labeling and Other Mechanistic Probes
Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org In the context of the cyclization of this compound, isotopic labeling studies could be designed to confirm the proposed mechanism.
For instance, labeling the carbonyl oxygen of the benzophenone moiety with ¹⁸O would allow for the determination of its fate during the reaction. If the proposed mechanism is correct, the ¹⁸O label should be retained in the hydroxyl group of the final benzodiazepine product (if the reaction is stopped at the carbinolamine stage) or in the carbonyl group of the benzodiazepine if a subsequent dehydration or rearrangement occurs.
Similarly, deuterium (B1214612) (²H) labeling of the amide proton could be used to study the kinetics of the initial deprotonation step. By measuring the kinetic isotope effect (KIE), which is the ratio of the rate constant for the unlabeled compound to that of the labeled compound, one can gain insight into the nature of the transition state for the proton transfer step. A significant primary KIE would indicate that the N-H bond is being broken in the rate-determining step.
Other mechanistic probes could include trapping experiments to isolate and characterize the proposed tetrahedral intermediate. By performing the reaction under conditions that favor the accumulation of the intermediate (e.g., low temperatures), it may be possible to obtain spectroscopic evidence (e.g., NMR, IR) for its existence, further validating the proposed reaction pathway. The synthesis of isotopically labeled benzodiazepines, such as [¹¹C]fludiazepam and [N-methyl-¹¹C]iomazenil, has been reported for use in imaging studies, demonstrating the feasibility of incorporating isotopes into these molecular scaffolds. nih.govnih.gov
Future Research Directions and Emerging Trends for 2 Trichloroacetamido 5 Nitrobenzophenone
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules like 2-Trichloroacetamido-5-nitrobenzophenone traditionally relies on batch processing. However, modern advancements in continuous flow chemistry and automated synthesis present significant opportunities for improving the efficiency, safety, and scalability of its production.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. nih.govjst.org.in For the synthesis of a nitroaromatic compound, flow chemistry can offer enhanced safety by minimizing the accumulation of potentially energetic intermediates. jst.org.in The introduction of the trichloroacetamido group, an amide bond formation, is another area where flow chemistry has demonstrated considerable advantages, often leading to higher yields and purity. nih.gov
Automated synthesis platforms can further accelerate the exploration of this compound derivatives. These systems enable the rapid and parallel synthesis of compound libraries, which would be invaluable for structure-activity relationship studies. researchgate.netresearchgate.net By systematically varying substituents on the benzophenone (B1666685) core, researchers could efficiently generate a range of analogues and screen them for desired properties. The use of pre-packed reagent capsules and automated work-up procedures simplifies the synthetic process, making it more accessible and reproducible. researchgate.net A potential automated synthesis workflow could be designed to explore derivatives with varied properties, as illustrated in the hypothetical data below.
Table 1: Hypothetical Parameters for Automated Flow Synthesis of this compound Derivatives
| Parameter | This compound | Derivative A (4'-methoxy) | Derivative B (4'-chloro) |
| Residence Time (min) | 15 | 18 | 12 |
| Temperature (°C) | 80 | 85 | 75 |
| Pressure (bar) | 5 | 5 | 5 |
| Reagent Concentration (M) | 0.5 | 0.5 | 0.5 |
| Hypothetical Yield (%) | 85 | 82 | 88 |
| Hypothetical Purity (%) | >98 | >97 | >98 |
This table is illustrative and represents the type of data that could be generated from future automated flow synthesis experiments.
Future research in this area would involve developing a robust, multi-step flow synthesis for this compound. This could involve, for example, the nitration of a benzophenone precursor in one flow module, followed by reduction, and subsequent amidation in another, without isolating the intermediates. nih.gov Such an integrated system would represent a significant advancement over classical batch synthesis.
Exploration in Materials Science Applications
The unique structural features of this compound suggest its potential for applications in materials science, an area that remains largely unexplored for this compound. Benzophenone derivatives are widely recognized for their photochemical properties and are used as photoinitiators in polymer chemistry. mdpi.comnih.gov The presence of the electron-withdrawing nitro group and the bulky trichloroacetamido group could modulate the electronic and steric properties of the benzophenone core, potentially leading to novel photophysical behaviors.
One promising avenue is the incorporation of this compound as a monomer or functional additive in the development of new polymers. Its integration could impart specific properties such as altered thermal stability, modified refractive index, or enhanced UV-absorption capabilities. Responsive polymer materials, which change their properties in response to external stimuli, are a major area of current research, and the introduction of this compound could lead to materials with novel responsive behaviors. nih.gov
Furthermore, the field of advanced functional materials, such as those used in electronics and sensors, could benefit from the specific characteristics of this molecule. rsc.orgresearchgate.netrsc.org The nitroaromatic component, for instance, is known to have applications in the development of energetic materials and as an analyte in environmental sensing. researchgate.netingentaconnect.com Research could focus on synthesizing polymers containing the this compound unit and characterizing their mechanical, thermal, and optical properties.
Table 2: Potential Research Areas in Materials Science for this compound
| Application Area | Research Focus | Potential Properties to Investigate |
| Polymer Science | Incorporation as a co-monomer or additive. | Thermal stability, UV-curing efficiency, photo-luminescence. |
| Smart Materials | Development of stimuli-responsive polymers. | Photo-switchable properties, chemo-responsive behavior. |
| Sensor Technology | Use as a functional coating on sensor surfaces. | Selectivity for specific analytes, changes in optical/electrical properties upon binding. |
| Advanced Coatings | Formulation into protective or functional coatings. | UV-resistance, surface hardness, anti-fouling properties. |
This table outlines hypothetical research directions and is not based on existing studies of this specific compound.
Advanced Characterization Techniques for Dynamic Processes
A comprehensive understanding of the chemical and physical behavior of this compound requires the use of advanced characterization techniques. While standard methods like NMR and mass spectrometry are used to confirm its static structure, more sophisticated techniques are needed to probe its dynamic processes, such as excited-state evolution and conformational changes. researchgate.net
Ultrafast transient absorption spectroscopy, for instance, could be employed to study the photophysical processes of the molecule on femtosecond to nanosecond timescales. researchgate.net This would provide insights into the lifetime and decay pathways of its excited states, which is crucial for potential applications in photochemistry and materials science. The study of related benzophenone-carbazole dyads has revealed complex excited-state evolution, suggesting that the dynamics of this compound could be equally rich. researchgate.net
The characterization of nitroaromatic compounds often involves specialized analytical methods due to their environmental and safety relevance. nih.govresearchgate.netdata.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) with specialized ionization methods could be further optimized for the sensitive detection and quantification of this compound and its potential transformation products. researchgate.netdata.gov
Table 3: Advanced Characterization Techniques and Their Potential Applications
| Technique | Information Gained | Potential Research Question |
| Ultrafast Transient Absorption Spectroscopy | Excited-state lifetimes and decay pathways. | What is the mechanism of photo-degradation or photo-isomerization? |
| Molecular Dynamics Simulations | Conformational landscape and intermolecular interactions. | How does the molecule interact with a polymer matrix or a solvent? |
| Computational Chemistry (DFT) | Electronic structure, orbital energies (HOMO/LUMO), and spectral predictions. | What are the expected UV-Vis absorption bands and how do they relate to its photochemical reactivity? |
| Advanced Mass Spectrometry (e.g., CI-MS) | Fragmentation patterns and identification of trace-level products. | What are the byproducts of its synthesis or degradation pathways? nih.govresearchgate.net |
This table suggests potential applications of advanced techniques to elucidate the properties of this compound.
Q & A
Q. What are the recommended spectroscopic methods for characterizing 2-Trichloroacetamido-5-nitrobenzophenone, and how should data be interpreted?
- Methodological Answer : Use a combination of FT-IR (to confirm functional groups like amide C=O and nitro groups), <sup>1</sup>H/<sup>13</sup>C NMR (to assign hydrogen/carbon environments and substituent positions), and UV-Vis spectroscopy (to study electronic transitions influenced by nitro and trichloroacetamido groups). For crystallographic analysis, X-ray diffraction (XRD) is critical to resolve molecular geometry. Reference studies on structurally similar compounds, such as 2-chloro-5-nitrobenzophenone, which employed these techniques to validate bond lengths and angles .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Employ stepwise coupling reactions :
- Step 1 : Nitration of benzophenone derivatives under controlled temperature (0–5°C) to avoid over-nitration.
- Step 2 : Introduce the trichloroacetamido group via nucleophilic substitution, using a catalyst like DCC (dicyclohexylcarbodiimide) in anhydrous DMF.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Reference protocols for analogous compounds, such as ethyl 5-acetyl-2-benzamido-thiophene derivatives, which achieved >90% purity using similar methods .
Advanced Research Questions
Q. How do computational methods like DFT aid in predicting the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity.
- Partial Density of States (PDOS) : Analyze charge distribution across atoms to identify regions prone to nucleophilic attack (e.g., the amide carbonyl).
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. A study on 2-chloro-5-nitrobenzophenone demonstrated strong binding affinity with bacterial enzymes via π-π stacking and hydrogen bonding .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Controlled Variable Analysis : Standardize assay conditions (e.g., pH, solvent, cell lines) to isolate compound-specific effects. For example, antimicrobial activity discrepancies may arise from variations in bacterial strain susceptibility .
- Meta-Analysis : Aggregate data from multiple studies to identify trends. If anti-inflammatory activity is inconsistent, compare IC50 values across inflammatory markers (e.g., COX-2 vs. TNF-α inhibition).
- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing nitro with cyano groups) to pinpoint pharmacophores. Studies on chloro-nitrobenzamide analogs highlight the critical role of the trichloroacetamido group in enzyme inhibition .
Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?
- Methodological Answer :
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Compare with analogs like 4-chloro-3-nitrobenzaldehyde, which showed stability up to 150°C .
- Photostability : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Nitro groups often induce photolytic cleavage, requiring dark storage.
- Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 37°C. The amide bond may hydrolyze under acidic/basic conditions, necessitating protective formulations for biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
